2-[[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-3,4,5-triol
Overview
Description
The compound “2-[[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-3,4,5-triol” is a natural product found in Betula platyphylla var. japonica, Betula davurica, and other organisms . It is also known by other names such as Catechin 7-xyloside and (+)-catechin 7-O-beta-D-xyloside .
Molecular Structure Analysis
The molecular formula of this compound is C20H22O10 . The IUPAC name is 2-[[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-3,4,5-triol . The molecular weight is 422.4 g/mol .Physical And Chemical Properties Analysis
This compound has a molecular weight of 422.4 g/mol . It has a hydrogen bond donor count of 7 and a hydrogen bond acceptor count of 10 . The compound has 3 rotatable bonds . The exact mass is 422.12129689 g/mol .Scientific Research Applications
Cytotoxic Activities
A study identified compounds structurally related to the query compound in Triplaris cumingiana leaves, showing cytotoxic activities against several human cancer cell lines, highlighting potential applications in cancer research (Hussein et al., 2005).
Synthesis Methods
Research into the synthesis of structurally similar compounds has been reported, with potential applications in the development of new chemical entities (Panja et al., 2011). Another study explored the solubilities of related compounds in ethanol-water solutions, which could be relevant in solvent selection for research and industrial processes (Zhang et al., 2012).
Electronic Structure Analysis
The electronic structure of epigallocatechin gallate, a compound with a similar structure, was analyzed using density functional theory, providing insights into the chemical reactivity and stability of such compounds (Tang et al., 2021).
Antibacterial Effects
A study synthesized new derivatives of 4-hydroxy-chromen-2-one and evaluated their antibacterial activities, showcasing the potential of similar compounds in antimicrobial research (Behrami & Dobroshi, 2019).
Biological Activity Assessment
Further research synthesized novel 2H-Chromene derivatives with phenylthiazolidinones and evaluated their biological activities, indicating potential applications in pharmaceutical development (El Azab et al., 2014).
properties
IUPAC Name |
2-[[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O10/c21-11-2-1-8(3-13(11)23)19-14(24)6-10-12(22)4-9(5-16(10)30-19)29-20-18(27)17(26)15(25)7-28-20/h1-5,14-15,17-27H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKKDJWFQBNZBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)OC3C(C(C(CO3)O)O)O)C4=CC(=C(C=C4)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50962725 | |
Record name | 2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-3,4-dihydro-2H-1-benzopyran-7-yl pentopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50962725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-3,4,5-triol | |
CAS RN |
42830-48-8 | |
Record name | NSC115491 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115491 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-3,4-dihydro-2H-1-benzopyran-7-yl pentopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50962725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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